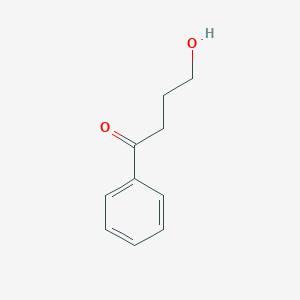

4-Hydroxy-1-phenylbutan-1-one

CAS No.: 39755-03-8

Cat. No.: VC3933306

Molecular Formula: C10H12O2

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39755-03-8 |

|---|---|

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.2 g/mol |

| IUPAC Name | 4-hydroxy-1-phenylbutan-1-one |

| Standard InChI | InChI=1S/C10H12O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |

| Standard InChI Key | FJUPUBXRHPSANV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)CCCO |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCCO |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a four-carbon chain (butanone) with a phenyl group attached to the ketone-bearing carbon and a hydroxyl group at the terminal carbon. The IUPAC name, 4-hydroxy-1-phenylbutan-1-one, reflects this arrangement. The molecular formula C₁₀H₁₂O₂ corresponds to a planar structure with rotational flexibility around the carbon-carbon bonds, allowing conformational variability .

Key Structural Features:

-

Phenyl Group: Provides aromaticity and hydrophobicity, enhancing binding affinity in biological systems.

-

Ketone Group: Imparts electrophilic character at the carbonyl carbon, enabling nucleophilic addition reactions.

-

Hydroxyl Group: Facilitates hydrogen bonding and participation in redox reactions .

Synthesis and Production

Laboratory-Scale Synthesis

A common synthetic route involves the reaction of dihydrofuran-2-one with phenyl lithium in diethyl ether at -78°C, followed by quenching with ammonium chloride. This method emphasizes low-temperature conditions to control reaction exothermicity and minimize side products. The crude product is purified via flash column chromatography, yielding 4-Hydroxy-1-phenylbutan-1-one with moderate to high purity.

Reaction Scheme:

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance heat transfer and reaction efficiency. Catalytic systems may incorporate transition metals or organocatalysts to accelerate the reaction kinetics. Process optimization focuses on maximizing yield (typically >80%) while reducing solvent waste, aligning with green chemistry principles.

Chemical Properties and Reactivity

Physicochemical Properties

-

Density: Estimated ~1.05–1.10 g/cm³ (analogous to similar aryl ketones) .

-

Boiling Point: Predicted ~300–320°C based on structural analogs .

-

Solubility: Moderately soluble in polar solvents (e.g., ethanol, acetone) and insoluble in nonpolar solvents (e.g., hexane).

Reaction Pathways

The compound participates in characteristic reactions of both ketones and alcohols:

3.2.1 Oxidation

The hydroxyl group undergoes oxidation to form a ketone or carboxylic acid, depending on conditions:

This reaction is critical for generating diketones used in polymer synthesis.

3.2.2 Nucleophilic Addition

The ketone group reacts with Grignard reagents or organolithium compounds to form tertiary alcohols:

3.2.3 Esterification

The hydroxyl group can be acylated to produce esters, enhancing the compound’s lipophilicity for pharmaceutical applications.

Industrial and Research Applications

Pharmaceutical Intermediates

4-Hydroxy-1-phenylbutan-1-one serves as a precursor in synthesizing β-blockers and antipsychotic agents. Its ketone and hydroxyl groups enable modular functionalization, streamlining drug discovery workflows.

Materials Science

In polymer chemistry, the compound acts as a crosslinking agent or monomer. For example, oxidation to diketones facilitates the production of polyesters with enhanced thermal stability.

Agrochemicals

Derivatives of this compound exhibit herbicidal and fungicidal activity, likely through disruption of plant cell membrane integrity or enzymatic pathways.

Comparison with Structural Analogs

4-Hydroxy-2-methyl-1-phenylbutan-1-one

This analog (CAS 7473-82-7) incorporates a methyl group at the second carbon, increasing steric hindrance and altering reactivity. The methyl substituent reduces solubility in polar solvents but enhances stability against oxidation .

4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one

The trichloro derivative (CAS 13505-41-4) exhibits heightened electrophilicity due to chlorine atoms, enabling nucleophilic substitution reactions absent in the parent compound. This variant finds use in specialty chemical synthesis but poses greater environmental toxicity.

Future Directions and Research Gaps

Mechanistic Studies

Elucidating the compound’s interaction with biological targets requires advanced techniques like X-ray crystallography or molecular docking simulations. Such studies could unlock therapeutic applications pending regulatory approval .

Green Synthesis Methods

Developing solvent-free or catalytic asymmetric syntheses would align with sustainable chemistry goals. Continuous flow systems and biocatalysts (e.g., ketoreductases) represent promising avenues.

Environmental Impact Assessment

Comprehensive ecotoxicology studies are needed to evaluate biodegradation pathways and potential bioaccumulation, ensuring safe industrial deployment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume